2-Amino-5-phenoxybenzoic acid
Description
Overview of the Chemical Scaffold and its Significance in Organic and Medicinal Chemistry Research
The chemical structure of 2-amino-5-phenoxybenzoic acid, featuring an anthranilic acid moiety ether-linked to a phenyl group, is a key determinant of its chemical reactivity and utility. The presence of the carboxylic acid, the aromatic amine, and the phenoxy ether linkage offers multiple sites for chemical modification, making it an attractive starting material or intermediate in organic synthesis.
In medicinal chemistry, this scaffold is of particular interest due to its resemblance to other biologically active molecules. For instance, derivatives of 2-phenoxybenzoic acid have been synthesized and evaluated for their analgesic activities. researchgate.net The core structure is also found in molecules designed as inhibitors for various biological targets. The strategic placement of the amino and phenoxy groups on the benzoic acid ring allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. By modifying these functional groups, researchers can fine-tune the compound's properties to enhance its interaction with specific biological targets.
The synthesis of derivatives based on this scaffold is an active area of research. For example, the related 2-phenoxybenzoic acids can be converted into their corresponding acid chlorides, which are versatile intermediates for creating a range of amide and ester derivatives. nih.gov This adaptability allows for the creation of libraries of compounds for screening in various biological assays.
Interdisciplinary Research Context and Emerging Research Trajectories
The applications of scaffolds similar to this compound extend beyond traditional organic and medicinal chemistry, highlighting its interdisciplinary relevance. For instance, derivatives of o-aminobenzoic acids are utilized in the synthesis of dyes. nih.gov The chromophoric properties of such compounds are influenced by the electronic nature of the substituents on the aromatic ring.
Emerging research is focused on leveraging the unique properties of this and related scaffolds for novel applications. The strategy of "scaffold hopping," where a known active core is replaced with a structurally different but functionally similar one, is a prominent approach in modern drug discovery and agrochemical research. researchgate.netresearchgate.net The this compound scaffold, with its specific arrangement of functional groups, can be considered a viable candidate for such strategies, aiming to discover new compounds with improved properties.
Furthermore, research into related aminobenzoic acid derivatives has shown their potential in various fields. For example, 2-amino-5-iodobenzoic acid is recognized for its role in the synthesis of hybrid molecules and its potential medicinal applications, including antimicrobial properties. wisdomlib.org Similarly, derivatives of 2-amino-5-nitrobenzoic acid have been studied for their structural and potential material science applications. nih.govnih.gov These examples underscore the broad potential of the core aminobenzoic acid structure, suggesting that this compound and its derivatives could be explored for a wide range of applications in materials science, pharmacology, and beyond.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H11NO3 |
| CAS Number | 22071-39-2 |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQGVGXQQYLHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557770 | |
| Record name | 2-Amino-5-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22071-39-2 | |
| Record name | 2-Amino-5-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Amino 5 Phenoxybenzoic Acid and Its Derivatives
De Novo Synthetic Routes for 2-Amino-5-phenoxybenzoic Acid
The de novo synthesis of this compound requires the formation of the fundamental molecular framework, which consists of a benzoic acid core substituted with an amino group at the 2-position and a phenoxy group at the 5-position.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen (C-N) bond of the amino group and the carbon-oxygen (C-O) bond of the phenoxy ether.
Two plausible retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the C-N bond via a functional group interconversion (FGI) of the amino group to a nitro group. This leads to the intermediate 5-phenoxy-2-nitrobenzoic acid . The phenoxy ether bond can then be disconnected, suggesting a reaction between a phenol (B47542) and a halogenated nitrobenzoic acid, such as 5-halo-2-nitrobenzoic acid .
Pathway B: Disconnection of the C-O ether bond first. This approach is less common for this type of molecule as the subsequent introduction of the amino group ortho to the carboxylic acid on a phenoxy-substituted ring can be challenging.
Therefore, Pathway A represents a more strategic approach to the synthesis of this compound.
Strategic Approaches for Introducing the Phenoxy Moiety
The formation of the diaryl ether linkage is a key step in the synthesis of this compound. The Ullmann condensation is a classical and effective method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org
In a potential synthetic route, 5-bromo-2-nitrobenzoic acid can be reacted with phenol in the presence of a copper catalyst and a base to yield 5-phenoxy-2-nitrobenzoic acid. Modern variations of the Ullmann reaction may utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. mdpi.com
| Reaction | Reactants | Reagents and Conditions | Product |
| Ullmann Condensation | 5-bromo-2-nitrobenzoic acid, Phenol | Cu catalyst (e.g., CuI), Base (e.g., K2CO3), High-boiling polar solvent (e.g., DMF, NMP), Elevated temperature | 5-phenoxy-2-nitrobenzoic acid |
Directed Functionalization for Amino and Carboxylic Acid Groups
The introduction of the amino and carboxylic acid groups at the desired positions is achieved through the use of appropriately substituted starting materials and subsequent transformations.
Starting with a molecule that already contains the carboxylic acid and a precursor to the amino group (a nitro group) simplifies the synthesis. A common strategy involves the nitration of a substituted benzoic acid, followed by the introduction of the phenoxy group, and finally, the reduction of the nitro group to an amine.
The final step in the proposed synthesis is the reduction of the nitro group in 5-phenoxy-2-nitrobenzoic acid to the corresponding amino group. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as tin(II) chloride (SnCl2) in hydrochloric acid.
| Reaction | Reactant | Reagents and Conditions | Product |
| Nitro Group Reduction | 5-phenoxy-2-nitrobenzoic acid | H2, Pd/C, Solvent (e.g., Ethanol (B145695), Ethyl acetate) OR SnCl2, HCl | This compound |
Functional Group Transformations and Derivatization
The presence of both an amino group and a carboxylic acid group in this compound allows for a variety of functional group transformations to produce a range of derivatives.
Acylation and Amidation Reactions of the Amino Group
The amino group of this compound can readily undergo acylation and amidation reactions.
Acylation: The reaction with acyl halides or acid anhydrides in the presence of a base results in the formation of N-acyl derivatives. For instance, reacting this compound with acetic anhydride (B1165640) can yield N-acetyl-2-amino-5-phenoxybenzoic acid. webassign.net
Amidation: The amino group can also react with carboxylic acids in the presence of a coupling agent to form an amide bond. This is a common method in peptide synthesis. nih.gov
| Reaction | Reactant | Reagents | Product Type |
| Acylation | This compound | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-Acyl-2-amino-5-phenoxybenzoic acid |
| Acylation | This compound | Acid anhydride (e.g., Acetic anhydride) | N-Acyl-2-amino-5-phenoxybenzoic acid |
| Amidation | This compound | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | N-(carboxy)-2-amino-5-phenoxybenzoic acid |
Esterification and Amide Formation at the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be converted into esters and amides.
Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method to produce esters. researchgate.netprezi.comstudylib.net For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid would yield ethyl 2-amino-5-phenoxybenzoate. researchgate.netprezi.comstudylib.net Due to the presence of the basic amino group, a stoichiometric amount of the acid catalyst may be required. researchgate.net
Amide Formation: The carboxylic acid can be activated and then reacted with a primary or secondary amine to form an amide. Activation can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an amine. rsc.org Alternatively, direct condensation with an amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govluxembourg-bio.comhepatochem.com
| Reaction | Reactant | Reagents | Product Type |
| Fischer Esterification | This compound | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H2SO4) | Alkyl 2-amino-5-phenoxybenzoate |
| Amide Formation (via Acyl Chloride) | This compound | 1. SOCl2 or (COCl)22. Amine (e.g., R-NH2) | 2-Amino-5-phenoxy-N-(alkyl/aryl)benzamide |
| Amide Formation (Direct Coupling) | This compound | Amine (e.g., R-NH2), Coupling agent (e.g., DCC, EDC) | 2-Amino-5-phenoxy-N-(alkyl/aryl)benzamide |
Modifications of the Phenoxy Ring System
The ability to introduce a variety of substituents onto the phenoxy ring of this compound allows for the fine-tuning of the molecule's properties. A primary strategy for achieving this involves the use of substituted phenols in the initial coupling reaction. By selecting phenols with desired functionalities, a diverse library of derivatives can be synthesized. For instance, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been successfully achieved, demonstrating the feasibility of incorporating hydroxyl groups. Similarly, the synthesis of compounds like 5-chloro-2-(m-tolyloxy)benzamide and 2-(4-hydroxy-3-methylphenoxy)-5-methylbenzamide showcases the introduction of alkyl and chloro substituents on the phenoxy ring.
These modifications are typically accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions where a substituted phenol is coupled with a suitable benzoic acid derivative. The choice of synthetic route is often dictated by the nature of the substituents on both the phenol and the benzoic acid precursor.
Halogenation and Nitro-Substitution Strategies
The introduction of halogen and nitro groups onto the this compound scaffold serves as a gateway to further functionalization and can significantly influence the molecule's electronic properties.
Halogenation: The regioselectivity of halogenation on the this compound backbone is directed by the existing substituents. The amino group is a potent ortho-, para-director, while the carboxylic acid and phenoxy groups also influence the position of electrophilic attack. Halogenation of similar aromatic systems, such as 2-aminobenzoic acid derivatives, can be achieved using various reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). For instance, in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, halogenation occurs at the 5-position, para to the activating amino group.
Nitro-Substitution: Nitration of phenoxybenzoic acid derivatives is a well-established method for introducing a nitro group. The reaction of 3-(substituted-phenoxy) benzoic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can yield the corresponding 2-nitro-5-(substituted-phenoxy)benzoic acid. The regioselectivity is again governed by the directing effects of the existing functional groups. The conditions for nitration, including temperature and the specific nitrating agent, can be optimized to achieve high yields and selectivity. For example, the nitration of aromatic compounds can be carried out under various conditions, including the use of metal salts as catalysts to enhance regioselectivity.
Catalytic Approaches in Synthesis
Modern catalytic methods have revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its derivatives is no exception. Palladium and copper-catalyzed reactions are particularly prominent.
Palladium-Catalyzed Coupling Reactions for C-O and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are powerful tools for the formation of C-N and C-O bonds.
C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. This reaction is instrumental in synthesizing the 2-amino functionality of the target molecule. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. Various palladium sources, such as Pd(OAc)₂, and ligands, like X-Phos, can be employed to facilitate this transformation.
C-O Bond Formation: The formation of the phenoxy ether linkage can also be achieved via palladium-catalyzed C-O coupling reactions. These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a palladium catalyst and a base. The choice of ligand is crucial for the success of these transformations.
Reduction Methodologies for Nitro-Precursors
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound, as the nitro-substituted precursor is often more readily accessible.
A variety of methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the corresponding aniline.
Other reducing agents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are also effective for this transformation. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are sensitive to hydrogenation or acidic conditions.
Below is a table summarizing various reduction methods for nitroarenes:
| Reagent/Catalyst | Conditions | Substrate Scope | Notes |
| H₂/Pd/C | Typically room temperature to moderate heat, atmospheric to moderate pressure | Aromatic and aliphatic nitro groups | Highly efficient, but may also reduce other functional groups. |
| H₂/Raney Nickel | Similar to Pd/C | Aromatic and aliphatic nitro groups | Can be used when dehalogenation is a concern. |
| Fe/Acid (e.g., AcOH) | Refluxing acid | Aromatic nitro groups | Mild and can be selective in the presence of other reducible groups. |
| Zn/Acid (e.g., AcOH) | Refluxing acid | Aromatic nitro groups | Similar to Fe/Acid, offers mild reduction conditions. |
| SnCl₂ | Mild conditions | Aromatic nitro groups | Useful for substrates with sensitive functional groups. |
| Na₂S | Aqueous or alcoholic solution | Aromatic nitro groups | Can offer selectivity for reducing one nitro group in the presence of others. |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Phenoxybenzoic Acid
Electron Transfer Processes and Radical Intermediates
Electron transfer (ET) processes are fundamental to many redox reactions in organic chemistry. In molecules like 2-amino-5-phenoxybenzoic acid, which contains both electron-donating (amino and phenoxy groups) and electron-accepting (carboxylic acid group) moieties, the potential for engaging in electron transfer is significant. The amino group, in particular, can be oxidized via single-electron transfer (SET) to form a radical cation.
Such radical intermediates are pivotal in various synthetic transformations. For instance, radical-nucleophilic aromatic substitution (SRN1) reactions proceed through the formation of a radical anion when an aryl halide accepts an electron. dalalinstitute.com While this compound does not possess a halide leaving group for a typical SRN1 reaction, the generation of radical species can occur under specific oxidative or reductive conditions. For example, diazotization of the amino group in anthranilic acid derivatives can lead to the formation of radical intermediates. chemtube3d.com The reactivity of these radicals is a key area of study, often enabling C-H functionalization or coupling reactions that are otherwise challenging. ijpsjournal.com
The stability and subsequent reaction pathways of any radical intermediates formed from this compound would be influenced by the electronic properties of the substituents. The electron-donating nature of the amino and phenoxy groups would help stabilize a radical cation, while the aromatic rings provide resonance stabilization.
Nucleophilic and Electrophilic Aromatic Substitution Pathways
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the directing and activating effects of its three substituents: the amino (-NH₂), phenoxy (-OPh), and carboxylic acid (-COOH) groups.
Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The outcome of the reaction is dictated by the interplay of the substituents. mnstate.edumasterorganicchemistry.com
-NH₂ (Amino) Group: This is a strongly activating, ortho-, para- directing group. cognitoedu.org It donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com
-OPh (Phenoxy) Group: Similar to an alkoxy group, the phenoxy group is also activating and ortho-, para- directing due to the resonance donation of the oxygen's lone pair electrons into the ring. organicchemistrytutor.com
-COOH (Carboxyl) Group: This is a deactivating, meta- directing group. cognitoedu.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. youtube.com
| Substituent | Position | Effect on Ring | Directing Preference |
|---|---|---|---|
| -NH₂ | C2 | Strongly Activating | Ortho, Para (to C3, C5) |
| -COOH | C1 | Deactivating | Meta (to C3, C5) |
| -OPh | C5 | Activating | Ortho, Para (to C2, C4, C6) |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org
This compound itself is not primed for SNAr as it lacks a typical leaving group like a halide. However, if a leaving group were present, the electron-withdrawing carboxyl group would activate the ring towards nucleophilic attack, while the electron-donating amino and phenoxy groups would deactivate it. masterorganicchemistry.com For SNAr to occur, the presence of one or more potent electron-withdrawing groups, such as a nitro group, would be necessary to sufficiently lower the energy of the LUMO and stabilize the carbanionic intermediate. libretexts.org
Intramolecular Cyclization and Ring Closure Reaction Mechanisms
The ortho positioning of the amino (-NH₂) and carboxylic acid (-COOH) groups in this compound provides a classic structural motif for intramolecular cyclization reactions. researchgate.net These reactions typically involve the nucleophilic amino group attacking the electrophilic carbonyl carbon of the carboxylic acid (or a derivative thereof), leading to the formation of a heterocyclic ring system.
A common transformation for anthranilic acid and its derivatives is the formation of 4H-3,1-benzoxazin-4-ones. This can be achieved by reacting the anthranilic acid with an acid anhydride (B1165640) or acid chloride. The reaction proceeds through an initial N-acylation, followed by a dehydration-induced ring closure. The mechanism involves the formation of an acid-amide intermediate which then cyclizes. researchgate.net
Another potential pathway involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or ester, to facilitate the intramolecular nucleophilic attack by the amine. Brønsted or Lewis acid catalysis can promote such cyclizations by activating the carbonyl group toward attack. frontiersin.org The phenoxy substituent at the C5 position is not expected to directly participate in the cyclization but will influence the electronic properties and potentially the reactivity of the molecule.
Acid-Base Equilibria and Proton Transfer Phenomena
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. wikipedia.org The carboxylic acid group (-COOH) is acidic, while the amino group (-NH₂) is basic. This duality governs the molecule's acid-base equilibria in solution.
The molecule can exist in several protonation states depending on the pH of the environment:
Cationic form: At low pH, both the amino group and the carboxylic acid's carbonyl oxygen can be protonated. Gas-phase studies on aminobenzoic acids show that protonation can occur on either the nitrogen (N-protomer) or the carbonyl oxygen (O-protomer), with the preferred site depending on the isomer and the environment. rsc.org In aqueous solution, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), while the carboxylic acid remains protonated (-COOH).
Neutral/Zwitterionic form: At intermediate pH, the molecule can exist as a neutral species or as a zwitterion. The zwitterion is formed by an internal acid-base reaction where the acidic -COOH group donates a proton to the basic -NH₂ group, resulting in a molecule with both a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group. quora.com For anthranilic acid derivatives, the equilibrium between the neutral and zwitterionic forms is strongly dependent on the solvent. nih.govresearchgate.net In aqueous solutions, the zwitterionic form is generally predominant. researchgate.net
Anionic form: At high pH, the carboxylic acid is deprotonated to a carboxylate ion (-COO⁻), and the amino group remains in its neutral form (-NH₂).
| Functional Group | Approximate pKₐ (based on Anthranilic Acid) | Dominant Form at pH 7 |
|---|---|---|
| Ammonium (-NH₃⁺) | ~2.1 | -NH₂ |
| Carboxylic Acid (-COOH) | ~5.0 | -COO⁻ |
Tautomerism and Conformational Dynamics
Tautomerism: The primary form of tautomerism in this compound is the equilibrium between its neutral and zwitterionic forms, which is a type of prototropic tautomerism. nih.gov
Neutral Form: H₂N-C₆H₃(OPh)-COOH
Zwitterionic Form: ⁺H₃N-C₆H₃(OPh)-COO⁻
This equilibrium is highly sensitive to the environment. In the gas phase or in non-polar solvents, the neutral form is favored. In polar solvents like water, the zwitterionic form is more stable due to favorable solvation of the charged groups. nih.gov The extent of zwitterion formation can be quantified by the tautomerization constant (Kz), which is the ratio of the zwitterion concentration to the neutral molecule concentration. researchgate.net
Conformational Dynamics: this compound possesses considerable conformational flexibility due to rotation around several single bonds. The key rotational degrees of freedom are:
C-O Bond of the Phenoxy Group: Rotation around the C5-O bond and the O-C(phenyl) bond determines the relative orientation of the two aromatic rings. Studies on related phenoxybenzoic acids and phenyl benzoates indicate that these molecules are quite flexible, with multiple low-energy conformations possible. scispace.comresearchgate.net The planarity of the molecule is influenced by steric hindrance between the rings and other substituents. uky.edu
C-C Bond of the Carboxyl Group: Rotation around the C1-C(OOH) bond determines the orientation of the carboxylic acid group relative to the benzene ring. Intramolecular hydrogen bonding between one of the amine protons and the carbonyl oxygen of the carboxylic acid is possible in ortho-aminobenzoic acids, which can stabilize a planar conformation. nih.gov
These conformational dynamics are crucial as they can influence the molecule's physical properties, crystal packing, and interaction with biological targets or other molecules. The specific preferred conformations represent minima on the potential energy surface, and transitions between them are typically rapid at room temperature.
Coordination Chemistry and Metal Complexation with 2 Amino 5 Phenoxybenzoic Acid Ligands
Design and Synthesis of 2-Amino-5-phenoxybenzoic Acid-Derived Ligands
The versatility of this compound as a precursor in ligand synthesis stems from the reactivity of its primary functional groups: the amino (-NH₂) moiety and the carboxylic acid (-COOH) group. These sites allow for targeted modifications to create multidentate ligands capable of forming stable chelates with metal ions.
A primary method for elaborating ligands from this compound is through the formation of Schiff bases. This reaction involves the condensation of the primary amino group with the carbonyl group of an aldehyde or ketone. unibo.it The resulting compound, an imine or azomethine, contains a C=N double bond, where the nitrogen atom can act as a donor site for metal coordination.
The synthesis is typically achieved by refluxing equimolar amounts of this compound and a selected carbonyl compound in a suitable solvent, such as ethanol (B145695). The reaction is often catalyzed by a small amount of acid or base. This method allows for the straightforward introduction of a wide variety of substituents into the ligand framework, enabling fine-tuning of its steric and electronic properties. For example, using salicylaldehyde (B1680747) or its derivatives introduces an additional hydroxyl group, creating a potential O,N,O-tridentate coordination environment.
Table 1: Examples of Potential Schiff Base Ligands Derived from this compound This table presents hypothetical ligands that could be synthesized via the Schiff base condensation reaction.
| Carbonyl Reactant | Resulting Schiff Base Ligand Name | Potential Donor Atoms |
| Salicylaldehyde | 2-(((2-hydroxybenzylidene)amino)-5-phenoxybenzoic acid | N(imine), O(carboxylate), O(hydroxyl) |
| 2-Pyridinecarboxaldehyde | 2-((pyridin-2-ylmethylene)amino)-5-phenoxybenzoic acid | N(imine), O(carboxylate), N(pyridine) |
| Acetylacetone | 2-((4-oxopent-2-en-2-yl)amino)-5-phenoxybenzoic acid | N(amino-enol), O(carboxylate), O(keto) |
Carboxylate and Phenoxide Coordination Sites
The this compound molecule and its derivatives possess multiple oxygen atoms that can serve as coordination sites. The most prominent is the carboxylate group (-COO⁻), which is formed upon deprotonation of the carboxylic acid. The carboxylate group is a versatile coordinator, known to bind to metal ions in several modes:
Monodentate: One oxygen atom binds to the metal center.
Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable four-membered ring.
Bidentate Bridging: The two oxygen atoms bind to two different metal centers, facilitating the formation of polynuclear structures.
Complexation with Transition and Main Group Metals
Ligands derived from this compound can form stable complexes with a wide range of metal ions, including those from the transition series (e.g., copper, nickel, cobalt) and main group elements (e.g., zinc, cadmium). The synthesis of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent.
The nuclearity of the resulting metal complex—whether it is mononuclear (containing a single metal ion) or polynuclear (containing multiple metal ions)—is dictated by the ligand's structure and the reaction stoichiometry.
Mononuclear Complexes: These are typically formed when the ligand's donor atoms bind to a single metal center. For instance, a tridentate Schiff base ligand derived from this compound can wrap around a single metal ion, with the remaining coordination sites on the metal being occupied by solvent molecules or other small ligands. Synthesis often involves mixing the ligand and metal salt in a 1:1 or 2:1 ratio.
Polynuclear Complexes: These structures arise when a ligand simultaneously binds to two or more metal centers, acting as a bridge. The carboxylate group is particularly adept at forming bridges between metal ions. By controlling the reaction conditions, such as pH and solvent, it is possible to direct the assembly towards polynuclear structures, including dimers, trimers, or one-, two-, or three-dimensional coordination polymers.
Determining the precise metal-to-ligand ratio (stoichiometry) is a critical step in characterizing a new metal complex. Several analytical and spectroscopic techniques are employed for this purpose.
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. By comparing the experimental data with calculated values for proposed formulas, the stoichiometry can be confirmed.
Molar Conductance Measurements: By measuring the electrical conductivity of a solution of the complex, its electrolytic nature can be determined. Non-electrolytic complexes exhibit very low molar conductance values, suggesting that the anions from the metal salt are coordinated to the metal ion rather than existing as free counter-ions.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the coordination of the ligand to the metal ion. Coordination typically leads to shifts in the vibrational frequencies of the key functional groups. For example, the C=N (azomethine) stretching vibration of a Schiff base ligand often shifts to a lower frequency upon coordination to a metal. Similarly, the asymmetric and symmetric stretching frequencies of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) are highly sensitive to its coordination mode.
UV-Visible (UV-Vis) Spectroscopy: This method can be used to monitor the formation of the complex in solution and, through techniques like Job's plot or mole-ratio method, to determine the metal-ligand ratio. The appearance of new absorption bands, often corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT), provides evidence of complexation.
Table 2: Representative Infrared Spectral Data for a Hypothetical Metal Complex This table illustrates typical shifts in IR frequencies upon complexation of a Schiff base ligand derived from this compound.
| Functional Group | Ligand Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Inference |
| ν(C=N) azomethine | ~1625 | ~1605 | Coordination of imine nitrogen to metal ion |
| νₐₛ(COO⁻) | ~1550 | ~1580 | Coordination of carboxylate group |
| νₛ(COO⁻) | ~1400 | ~1390 | Coordination of carboxylate group |
Structural Elucidation of Metal Complexes
The premier technique for this purpose is Single-Crystal X-ray Diffraction (SCXRD) . This method provides an unambiguous determination of the atomic positions within the crystal lattice, allowing for the precise mapping of the molecular structure. From SCXRD data, one can confirm the coordination number of the metal, identify the specific donor atoms from the ligand that are bound to the metal, and determine the coordination geometry (e.g., tetrahedral, square planar, or octahedral).
Other spectroscopic methods contribute to the structural understanding:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's structure in solution and how it changes upon complexation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic complexes (those with unpaired electrons, such as many Cu(II) or Co(II) complexes) and provides insight into the electronic environment of the metal ion.
Based on the common coordination preferences of transition metals and the potential tridentate nature of Schiff base ligands from this compound, complexes with coordination numbers of 4, 5, or 6 are anticipated. This could lead to various geometries, such as square planar or tetrahedral for four-coordinate complexes, and square pyramidal or trigonal bipyramidal for five-coordinate species. In cases where two tridentate ligands coordinate to a single metal ion, an octahedral geometry is typically observed.
Coordination Geometries and Isomerism
The geometry of metal complexes with this compound is influenced by the coordination number of the central metal ion and the steric hindrance imposed by the ligands. For a given metal ion, multiple coordination numbers can lead to different geometries, such as tetrahedral, square planar, or octahedral. For instance, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes typically exhibit an octahedral arrangement.
Isomerism is a common feature in coordination chemistry. In complexes of this compound, geometric isomers (cis/trans) can arise depending on the relative positions of the ligands around the metal center. Furthermore, the presence of multiple chiral centers can lead to the formation of stereoisomers. The specific isomer formed can be influenced by reaction conditions such as temperature and solvent.
Bond Lengths, Bond Angles, and Dihedral Angles in Crystal Structures
Detailed structural information for metal complexes of this compound can be obtained from single-crystal X-ray diffraction studies. These studies provide precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the nature of the metal-ligand interactions.
| Parameter | Value |
| M-O1 Bond Length (Å) | e.g., 2.10 |
| M-N1 Bond Length (Å) | e.g., 2.15 |
| O1-M-N1 Bond Angle (°) | e.g., 85.0 |
| Torsion Angle (°) | e.g., 15.0 |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of coordination compounds are primarily determined by the d-electrons of the transition metal ion and the nature of the ligand field.
Spectroscopic Analysis of d-d Transitions
Electronic spectroscopy, particularly in the UV-Visible region, is a powerful tool for probing the electronic structure of transition metal complexes. The absorption of light in this region often corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital, a process known as a d-d transition.
The energy and intensity of these transitions provide information about the geometry of the complex and the strength of the ligand field. For example, octahedral complexes of a given metal ion will have different d-d transition energies than its tetrahedral complexes. The position of this compound in the spectrochemical series would determine the magnitude of the d-orbital splitting (Δ).
Interactive Data Table: Hypothetical d-d Transitions for a Metal Complex (Note: This table is a template as specific spectroscopic data is not available.)
| Transition | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |
| ¹A₁g → ¹T₁g | e.g., 550 | e.g., 50 |
| ¹A₁g → ¹T₂g | e.g., 400 | e.g., 80 |
Magnetic Moment Determinations
Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which reveals the number of unpaired electrons in the metal's d-orbitals. This information is crucial for deducing the electron configuration and the spin state (high-spin or low-spin) of the metal ion.
For a given d-electron count, the ligand field strength determines whether a high-spin or low-spin complex is formed. Weak-field ligands result in high-spin complexes with a maximum number of unpaired electrons, while strong-field ligands lead to low-spin complexes with fewer unpaired electrons. The magnetic properties of complexes with multiple metal centers can also indicate the presence of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the ions.
Interactive Data Table: Hypothetical Magnetic Moments (Note: This table is a template as specific magnetic data is not available.)
| Metal Ion | Spin State | Calculated Magnetic Moment (μB) | Experimental Magnetic Moment (μB) |
| Co(II) | High-spin | e.g., 3.87 | e.g., 4.5 |
| Ni(II) | High-spin | e.g., 2.83 | e.g., 3.2 |
Reactivity and Stability Studies of Coordination Compounds
The reactivity of coordination compounds of this compound encompasses ligand substitution reactions, redox reactions, and catalytic activity. The stability of these complexes is a critical factor, often quantified by their formation constants. The chelate effect, resulting from the bidentate coordination of the ligand, generally imparts high thermodynamic stability to the complexes.
Studies on the thermal stability of these compounds, often conducted using techniques like thermogravimetric analysis (TGA), can reveal the temperature at which the complex decomposes and provide insights into its composition, such as the presence of coordinated or lattice solvent molecules. The kinetic stability, or inertness, refers to the rate at which the ligands are exchanged and is also a key aspect of their reactivity profile.
Computational and Theoretical Studies of 2 Amino 5 Phenoxybenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. vjst.vn Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. ijtsrd.comresearchgate.net These calculations form the basis for geometry optimization, electronic analysis, and the prediction of various molecular properties.
Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For 2-Amino-5-phenoxybenzoic acid, this analysis is crucial for understanding its three-dimensional structure, which is influenced by the rotational freedom around the ether linkage (C-O-C) and the bonds connected to the carboxylic and amino functional groups.
Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating key dihedral angles, researchers can identify the global minimum energy structure. The optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. pjbmb.org.pk
| Parameter Type | Description | Significance |
|---|---|---|
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, C-N, C-O ether). | Defines the core structure and bond strengths. |
| Bond Angles (°) | Angles between adjacent bonds (e.g., O=C-O, C-N-H). | Determines the local geometry around each atom. |
| Dihedral Angles (°) | Torsional angles defining the rotation around bonds (e.g., C-C-O-C of the ether linkage). | Crucial for identifying the most stable 3D conformation. |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. vjst.vnscience.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.orghakon-art.com A small energy gap generally implies high polarizability and greater chemical reactivity. semanticscholar.org
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. science.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and ether groups and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack.
| Property | Description | Theoretical Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ionization potential and electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) (eV) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and optical properties. |
To quantify and pinpoint reactive sites, DFT provides a framework for calculating various reactivity descriptors. hakon-art.comrasayanjournal.co.in Fukui functions are among the most powerful of these tools, as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. d-nb.info This allows for the identification of the most likely sites for:
Nucleophilic attack (where an electron is accepted), indicated by the Fukui function f+(r).
Electrophilic attack (where an electron is donated), indicated by the Fukui function f-(r).
Radical attack , indicated by the Fukui function f0(r).
For this compound, these calculations would predict which specific atoms on the aromatic rings or within the functional groups are most susceptible to different types of chemical reactions. scispace.com
Potential Energy Surface Scans for Reaction Pathways and Tautomeric Interconversions
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net By performing a "scan," where one or more geometric parameters (like a bond length or dihedral angle) are systematically varied, researchers can explore reaction pathways, conformational changes, and transition states. arxiv.org
For this compound, a PES scan could be employed to model the rotational barrier of the phenoxy group relative to the benzoic acid ring. This would reveal the energy profile of this rotation and identify the most stable and unstable conformations. Furthermore, PES scans can be used to investigate the feasibility of tautomeric interconversions, such as the intramolecular proton transfer from the carboxylic acid group to the amino group to form a zwitterion. researcher.life Such studies calculate the energy barrier for the conversion, providing insight into the likelihood of the process occurring. d-nb.info
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. ijtsrd.comicm.edu.pl
Vibrational Frequencies: Theoretical frequency calculations predict the positions of absorption bands in a molecule's infrared (IR) and Raman spectra. nih.govscribd.com For this compound, these calculations would identify the vibrational modes associated with its functional groups, such as the N-H stretching of the amine, the O-H and C=O stretching of the carboxylic acid, and the C-O-C stretching of the ether linkage. Comparing these predicted frequencies with experimental spectra helps validate the optimized structure. ijtsrd.com
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach combined with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. science.govnih.gov Accurate prediction of chemical shifts is a powerful tool for structure elucidation and verification. nih.govsourceforge.io For this compound, these calculations would provide a theoretical NMR spectrum that can be directly compared to experimental findings.
| Spectroscopy Type | Predicted Parameter | Example Functional Group/Atom |
|---|---|---|
| Vibrational (IR/Raman) | Wavenumber (cm-1) | C=O stretch, N-H stretch, O-H stretch |
| NMR | Chemical Shift (ppm) | ¹H of COOH, ¹³C of C=O, ¹H of NH₂ |
Molecular Docking and Pharmacophore Site Identification for Derivatives
Computational methods are integral to modern drug discovery and design, particularly for exploring how molecules like derivatives of this compound might interact with biological targets.
Molecular Docking: This technique predicts the binding mode and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein or enzyme. researchgate.net By docking derivatives of this compound into a specific protein target, researchers can estimate the binding energy (a measure of affinity) and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This provides insight into the molecule's potential biological activity.
Pharmacophore Site Identification: A pharmacophore is an abstract model that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govresearchgate.net For derivatives of this compound, a pharmacophore model would identify the key chemical features, such as hydrogen bond donors (e.g., -NH₂, -OH), hydrogen bond acceptors (e.g., C=O, ether oxygen), aromatic rings, and hydrophobic regions. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov
In Silico Predictions of Metabolic Transformations and Interactions in Model Systems
While specific computational studies on the metabolic fate of this compound are not extensively documented in publicly available literature, the application of in silico models offers a powerful approach to predict its metabolic transformations and interactions within biological systems. These computational methods are crucial in early drug discovery and chemical safety assessment for forecasting the metabolic profile of novel compounds. nih.gov In silico approaches can be broadly categorized into ligand-based and structure-based methods, both of which contribute to a comprehensive understanding of a xenobiotic's metabolism. creative-biolabs.combenthamdirect.comnih.gov
Ligand-based methods rely on the chemical structure of the compound to predict its metabolic fate. creative-biolabs.com These approaches utilize information from extensive databases of known metabolic transformations to build predictive models. nih.gov Structure-based methods, on the other hand, involve docking the compound into the three-dimensional structures of metabolic enzymes to predict binding affinity and potential sites of metabolism. benthamdirect.comrsc.org
A primary focus of in silico prediction is the interaction of compounds with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics. nih.gov Computational tools can predict which CYP isoforms are most likely to metabolize a given compound. mdpi.com Furthermore, these models can identify the specific atoms or "sites of metabolism" (SoMs) on the molecule that are most susceptible to enzymatic attack. nih.govacs.org This is critical for predicting the structures of potential metabolites.
The prediction of metabolic transformations is typically divided into Phase I and Phase II reactions. Phase I reactions, often mediated by CYPs, introduce or expose functional groups. oup.com In silico models can predict a range of Phase I transformations, such as hydroxylation, oxidation, and dealkylation. news-medical.net Following Phase I, Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. oup.com Computational tools are also capable of predicting common Phase II transformations, including glucuronidation and sulfation. news-medical.netelsevierpure.com
The following tables illustrate the types of predictive data that can be generated for a compound like this compound using various in silico platforms. It is important to note that this data is hypothetical and serves to demonstrate the capabilities of computational toxicology and metabolism prediction software.
| CYP Isoform | Predicted Role | Prediction Confidence | Methodology |
|---|---|---|---|
| CYP1A2 | Substrate | Moderate | Ligand-based, Machine Learning |
| CYP2C9 | Substrate/Inhibitor | High | Structure-based, Docking |
| CYP2D6 | Non-substrate | High | Ligand-based, Pharmacophore |
| CYP3A4 | Substrate | Moderate | Ligand-based, Machine Learning |
| Potential Site of Metabolism | Predicted Transformation | Reactivity Score | Responsible Enzyme (Predicted) |
|---|---|---|---|
| Aromatic ring (phenoxy group) | Hydroxylation | 0.85 | CYP2C9 |
| Amino group | N-oxidation | 0.65 | CYP3A4 |
| Benzoic acid ring | Hydroxylation | 0.50 | CYP1A2 |
| Metabolic Phase | Predicted Metabolite | Metabolic Reaction | Enzyme Family |
|---|---|---|---|
| Phase I | 2-Amino-5-(4-hydroxyphenoxy)benzoic acid | Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| Phase I | 2-Hydroxyamino-5-phenoxybenzoic acid | N-oxidation | Cytochrome P450 (CYP) |
| Phase II | This compound glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGT) |
| Phase II | 2-Amino-5-(4-hydroxyphenoxy)benzoic acid sulfate | Sulfation | Sulfotransferases (SULT) |
These in silico predictions provide valuable hypotheses that can guide further experimental investigations, such as in vitro metabolism studies using liver microsomes or recombinant enzymes, to confirm the metabolic pathways of this compound. The integration of computational and experimental approaches is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. optibrium.com
Advanced Spectroscopic and Analytical Characterization in Research for 2 Amino 5 Phenoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 2-Amino-5-phenoxybenzoic acid, ¹H and ¹³C NMR spectra provide the initial framework for structural assignment, which is then confirmed and refined using two-dimensional (2D) techniques.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzoic acid and phenoxy rings, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The integration of these signals corresponds to the number of protons, while their splitting patterns (multiplicity) reveal adjacent, non-equivalent protons (J-coupling).
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic, carbonyl, and ether-linked carbons.
2D NMR Techniques are employed to resolve ambiguities and confirm the assignments made from 1D spectra. creative-biostructure.comwikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. libretexts.org It is invaluable for tracing the connectivity of protons within the individual aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous ¹H-¹³C one-bond connections. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different structural fragments of the molecule, such as linking the phenoxy group to the benzoic acid backbone.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (Benzoic Acid Ring) | 6.5 - 8.0 | 110 - 140 |
| Aromatic CH (Phenoxy Ring) | 6.9 - 7.5 | 115 - 160 |
| Amine (-NH₂) | 4.0 - 5.5 (broad) | N/A |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 165 - 175 |
| Quaternary Carbons | N/A | 110 - 160 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comspectroscopyonline.com The resulting spectra provide a characteristic "fingerprint" that can be used to identify the functional groups present.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of the chemical bonds. uhcl.edu Key absorptions for this compound would include:
O-H Stretch: A very broad band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region.
N-H Stretch: Two distinct sharp peaks for the primary amine group, usually found between 3300 and 3500 cm⁻¹.
C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, typically around 1680-1710 cm⁻¹.
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: Bands corresponding to the ether linkage and the carboxylic acid C-O bond, found in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). thermofisher.com While some vibrations are active in both IR and Raman, the techniques have different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for observing the C=C stretching of the aromatic rings and the ether linkage.
The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. spectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (Carbonyl) | 1680 - 1710 | IR (strong), Raman (weak) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Ether & Acid) | 1200 - 1300 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous determination of the molecular formula.
For this compound (C₁₃H₁₁NO₃), HRMS can confirm the molecular weight of 229.0739 g/mol . uni.lu The instrument detects the molecule as an ion, often with a proton attached ([M+H]⁺) or a sodium ion attached ([M+Na]⁺).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of water (H₂O) from the carboxylic acid group.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid.
Cleavage of the ether bond, resulting in fragments corresponding to the phenoxy and aminobenzoic acid moieties.
| Adduct / Ion | Predicted m/z |
| [M+H]⁺ | 230.08118 |
| [M+Na]⁺ | 252.06312 |
| [M-H]⁻ | 228.06662 |
| [M]⁺ | 229.07335 |
Data sourced from PubChem. uni.lu
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. lbl.gov This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation.
For this compound, a single-crystal XRD analysis would elucidate:
The planarity of the benzoic acid ring.
The dihedral angle between the phenoxy group and the benzoic acid ring.
Intermolecular interactions, such as hydrogen bonding involving the amine and carboxylic acid groups, which dictate how the molecules pack in the crystal lattice.
| Crystallographic Parameter | Example Data (from 2-Amino-5-nitrobenzoic acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8693 (3) |
| b (Å) | 20.3541 (18) |
| c (Å) | 9.9404 (10) |
| β (°) | 94.757 (7) |
| Volume (ų) | 780.00 (13) |
Data is for a structural analog and serves as an illustrative example. researchgate.net
UV-Visible Spectroscopy for Electronic Absorption Characteristics
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The technique provides information about the conjugated systems and chromophores within the molecule.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the presence of two main chromophores: the aminobenzoic acid moiety and the phenoxy group. The conjugation of the amino group, the aromatic ring, and the carbonyl group, along with the ether linkage, influences the position and intensity of the absorption maxima (λ_max). The electronic transitions are typically π → π* transitions associated with the aromatic systems. The solvent used can also influence the λ_max values due to solvatochromic effects.
Applications in Pharmaceutical and Biochemical Research Mechanistic & in Vitro Focus
Role as a Precursor in the Synthesis of Complex Organic Scaffolds
2-Amino-5-phenoxybenzoic acid serves as a versatile starting material for the synthesis of a diverse array of organic compounds, particularly heterocyclic systems that form the core of many biologically active molecules.
The inherent reactivity of the amino and carboxylic acid groups in this compound allows for its participation in various cyclization reactions to form fused heterocyclic rings.
Oxadiazole Derivatives: 2-aminobenzoic acid derivatives are precursors to 1,3,4-oxadiazoles. A general synthetic approach involves the conversion of the aminobenzoic acid to the corresponding acetohydrazide, which can then be cyclized with carbon disulfide in a basic medium to form the oxadiazole-thiol derivative. Further reactions can be carried out on this scaffold.
Quinazolinones: Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. A common method for their synthesis involves the reaction of 2-aminobenzoic acid derivatives with various reagents. For instance, reaction with an appropriate acyl chloride followed by cyclization can yield 2,3-disubstituted-4(3H)-quinazolinones. Another approach is the condensation with formamide (B127407) or isocyanates to produce the quinazolinone core structure.
Imidazobenzodiazepines: While a direct synthesis from this compound is not explicitly detailed in the provided results, analogous compounds like 2-amino-5-methoxybenzoic acid are used in the synthesis of imidazobenzodiazepines. This suggests that this compound could be a viable precursor for these complex heterocyclic systems, which are of interest for their central nervous system activities.
Pyridoquinazolones: The synthesis of pyrido[2,1-b]quinazolin-11-one derivatives has been achieved through the condensation of 2-aminopyridine (B139424) with o-chlorobenzoic acid. This synthetic strategy could potentially be adapted to use this compound, which upon activation, could react with 2-aminopyridine to form the corresponding N-(2-pyridyl)aminobenzoic acid, a key intermediate that cyclizes to the pyridoquinazolinone skeleton.
Polycyclic Hexahydrobenzo[c]acridines: The synthesis of benzo[c]acridine derivatives can be accomplished through a one-pot, three-component condensation reaction involving an aromatic aldehyde, 1-naphthylamine, and dimedone. While not a direct use of this compound, its derivatives could potentially be incorporated into similar multi-component reactions to generate novel polycyclic structures. For example, an aldehyde derivative of this compound could be envisioned as a component in such a reaction.
The structure of this compound, containing an amino acid-like arrangement of functional groups on an aromatic scaffold, makes it an attractive building block for the synthesis of non-natural amino acid derivatives and peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The rigid phenoxybenzoic acid backbone can serve as a scaffold to constrain the conformation of attached peptide chains, which can be crucial for binding to biological targets with high affinity and selectivity. The amino and carboxyl groups allow for its incorporation into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques.
The structural framework of this compound is a key component in the design of various enzyme inhibitors.
Dipeptidyl Peptidase IV (DPP-4) inhibitors: A related compound, 2-amino-5-methoxybenzoic acid, is a known intermediate in the synthesis of Alogliptin, a potent inhibitor of dipeptidyl peptidase IV (DPP-4) used in the treatment of type 2 diabetes. This suggests that this compound could also serve as a precursor for novel DPP-4 inhibitors, where the phenoxy group could modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
HK2 inhibitors: Hexokinase 2 (HK2) is a key enzyme in the glycolytic pathway and is considered a promising target for cancer therapy. The development of small-molecule inhibitors for HK2 is an active area of research. While there is no direct evidence from the provided search results linking this compound to the synthesis of HK2 inhibitors, its nature as a versatile chemical scaffold makes it a candidate for the design and synthesis of novel compounds to be screened for HK2 inhibitory activity.
Investigation of Compound-Derived Ligands in Molecular Recognition and Enzyme Inhibition Mechanisms (In Vitro Studies)
Derivatives of this compound have been investigated for their ability to interact with and inhibit the activity of specific enzymes. Molecular recognition, the specific binding between two or more molecules, is fundamental to these interactions.
A study on a series of 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives demonstrated their potential as in vitro inhibitors of 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). This enzyme is a target for developing anti-inflammatory agents. The inhibitory activity of these compounds is influenced by both electronic and steric effects of the substituents on the aromatic rings. The most active derivatives in this study were found to be significantly more potent than acetylsalicylic acid (ASA).
Table 1: In Vitro Inhibition of 3α-Hydroxysteroid Dehydrogenase by 2-([(phenoxy or phenyl)acetyl]amino)benzoic Acid Derivatives Interactive data table available in the online version.
| Compound ID | Structure | Concentration (mM) | % Inhibition |
|---|---|---|---|
| 3l | 2-[(Phenoxyacetyl)amino]-5-chlorobenzoic acid | 0.5 | 85 |
| 3m | 2-[(Phenoxyacetyl)amino]-3,5-dichlorobenzoic acid | 0.5 | 88 |
| 3s | 2-[(Phenylacetyl)amino]-5-chlorobenzoic acid | 0.5 | 86 |
| ASA | Acetylsalicylic acid | 0.5 | 25 |
Data sourced from a study on 3-alpha-hydroxysteroid dehydrogenase inhibitors.
These findings highlight the potential of the this compound scaffold in designing enzyme inhibitors. The phenoxy group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, within the active site of an enzyme, contributing to the binding affinity and specificity of the ligand.
Biochemical Reagent Applications in Life Science Research
In the context of life science research, compounds like this compound and its analogs are valuable as biochemical reagents. Their utility stems from their chemical functionality, which allows them to be used as building blocks in combinatorial chemistry for the generation of compound libraries for high-throughput screening. The amino group can be readily derivatized to attach fluorescent probes, affinity tags, or other reporter molecules, enabling the synthesis of chemical tools for studying biological processes. For instance, they can be used to create probes for identifying and characterizing the binding partners of specific proteins or to develop assays for enzyme activity.
Studies on Interactions with Biological Systems (In Vitro and Non-Human In Vivo Models)
The biological effects of derivatives of aminobenzoic acids have been explored in various experimental models.
In Vitro Studies: The cytotoxicity of novel compounds is often assessed in vitro using various cancer cell lines. For example, derivatives of 2-amino-1,4-naphthoquinone-benzamide have been evaluated for their cytotoxic activities against cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) using the MTT assay. Such studies help to identify potential anti-cancer agents and elucidate their mechanisms of action, such as the induction of apoptosis. Given its structural features, this compound and its derivatives could be synthesized and subjected to similar in vitro screening to assess their potential as cytotoxic agents.
Non-Human In Vivo Models: Animal models are crucial for evaluating the pharmacological properties of new chemical entities. For instance, the anti-inflammatory and antimicrobial properties of derivatives of 2-amino-5-phenylbenzoic acid have been investigated in animal models, where certain derivatives have shown the ability to inhibit edema and granuloma tissue formation. These studies provide valuable information on the in vivo efficacy and potential therapeutic applications of these compounds. While specific in vivo data for this compound was not found in the provided search results, it is plausible that this compound and its derivatives would be evaluated in similar non-human in vivo models to assess their biological activities.
Adsorption Mechanisms by Microbial Species (e.g., Lactobacillus plantarum)
The study of microbial interactions with chemical compounds is a significant area of biochemical research, particularly concerning the potential for bioremediation and understanding the fate of xenobiotics in biological systems. The probiotic bacterium Lactobacillus plantarum has been investigated for its ability to adsorb aromatic compounds, including metabolites of industrial chemicals. Research has specifically evaluated the adsorption capacity of L. plantarum towards 3-phenoxybenzoic acid (3-PBA), a major degradation intermediate of pyrethroid insecticides.
Batch adsorption experiments have determined that the optimal conditions for 3-PBA removal by L. plantarum strain RS20 are a temperature of 37°C and an initial pH range of 6.0–8.0. Under these conditions, the removal rate is positively correlated with the concentration of bacterial cells. Kinetic studies reveal that the adsorption process is rapid, reaching over 70% of its maximum within the first 30 minutes and achieving equilibrium in about 8 hours. The process is well-described by a pseudo-second-order model, suggesting that chemisorption is a key part of the mechanism.
Further mechanistic studies indicate that the adsorption is not dependent on the metabolic activity of the bacteria, as heat and acid-treated (non-viable) cells retain their ability to remove 3-PBA. This points to a biosorption mechanism involving physical and chemical interactions with the bacterial cell surface. The primary binding sites are located on the cell wall, which makes the highest contribution to 3-PBA removal compared to other cellular components. Fourier-transform infrared spectroscopy (FTIR) analysis has identified the specific functional groups on the bacterial surface involved in binding 3-PBA. These include carboxyl, hydroxyl, and amino groups, as well as –C–N bonds. This indicates that a combination of forces, such as hydrogen bonding and ionic exchange, may be the primary interactions responsible for sequestering the compound.
Table 1: Adsorption Characteristics of 3-Phenoxybenzoic Acid by Lactobacillus plantarum RS20
| Parameter | Finding | Source |
|---|---|---|
| Optimal Temperature | 37 °C | |
| Optimal pH | 6.0 - 8.0 | |
| Adsorption Kinetics | Fits pseudo-second-order model | |
| Equilibrium Time | ~8 hours | |
| Mechanism | Biosorption (Chemisorption and Physisorption) | |
| Viability Requirement | Independent of microbial vitality | |
| Primary Binding Site | Cell Wall | |
| Functional Groups | Carboxyl, hydroxyl, amino groups, –C–N |
In Vitro Metabolic Pathway Studies in Model Organisms (e.g., rat liver)
In vitro metabolic studies using liver preparations, such as microsomes or the S9 fraction from model organisms like rats, are fundamental for elucidating the biotransformation pathways of xenobiotics. These systems contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. While specific metabolic studies on this compound are not detailed in the provided sources, the metabolism of structurally related compounds, such as pyrethroids that yield 3-phenoxybenzoic acid (3-PBA), has been examined.
In humans and other mammals, pyrethroid insecticides are rapidly metabolized, primarily through hydrolysis by esterase enzymes and oxidation by CYP enzymes in the liver. The common metabolic outcome for a large group of pyrethroids is the formation of 3-PBA. In vitro studies using rat liver microsomes are a standard method to investigate these pathways. Such experiments typically involve incubating the parent compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYP enzymes) and analyzing the formation of metabolites over time using techniques like HPLC.
The general process in a rat liver S9 or microsomal system involves Phase I and Phase II metabolism.
Phase I Metabolism: This phase introduces or exposes functional groups. For compounds related to this compound, this would likely involve oxidation reactions such as hydroxylation of the aromatic rings or dealkylation, primarily mediated by various CYP isozymes. For pyrethroids, ester hydrolysis is a key initial step leading to 3-PBA.
Phase II Metabolism: Following Phase I, the modified compound can undergo conjugation reactions. For an acidic metabolite like 3-PBA, this may involve conjugation with glucuronic acid (glucuronidation) or amino acids to form more water-soluble products that are easier to excrete.
The specific CYP enzymes involved can be identified using selective inhibitors or by using microsomes from rats pre-treated with specific CYP inducers (e.g., phenobarbital). This allows researchers to pinpoint which enzyme families (e.g., CYP1A, CYP2B) are responsible for the compound's metabolism.
Development of Biomarkers related to Metabolic Products (e.g., 3-phenoxybenzoic acid as a metabolite marker)
A biomarker is a measurable indicator of a biological state or condition. In toxicology and epidemiology, metabolites of xenobiotics are frequently used as biomarkers of exposure. 3-Phenoxybenzoic acid (3-PBA) is a well-established and widely used urinary biomarker for assessing human exposure to a significant portion of pyrethroid insecticides.
When individuals are exposed to pyrethroids through ingestion, inhalation, or dermal contact, their bodies metabolize these compounds. Many pyrethroids, including permethrin, cypermethrin, and deltamethrin, share a 3-phenoxybenzyl moiety, which is metabolized to 3-PBA. This common metabolite is then excreted in the urine, where its concentration can be measured to provide an integrated assessment of exposure from all sources.
The use of 3-PBA as a biomarker is supported by several key findings:
Widespread Detection: Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have found detectable levels of 3-PBA in the urine of a large percentage of the general population, indicating near-ubiquitous environmental exposure to pyrethroids.
Rapid Elimination: Pyrethroids are metabolized and their metabolites, including 3-PBA, are eliminated relatively quickly from the body, with half-lives often in the range of hours. This makes urinary 3-PBA a good indicator of recent exposure.
Analytical Methods: Sensitive and high-throughput analytical methods, such as enzyme-linked immunosorbent assays (ELISA) and chromatography coupled with mass spectrometry, have been developed for the quantification of 3-PBA in urine samples, facilitating large-scale epidemiological studies.
The measurement of 3-PBA has been crucial in studies investigating potential health risks associated with pyrethroid exposure, including neurotoxicity and endocrine disruption.
Table 2: Profile of 3-Phenoxybenzoic Acid (3-PBA) as a Biomarker
| Aspect | Description | Source |
|---|---|---|
| Biomarker Type | Urinary biomarker of exposure | |
| Parent Compounds | Pyrethroid insecticides (e.g., permethrin, cypermethrin, deltamethrin) | |
| Biological Matrix | Urine | |
| Metabolic Origin | Hydrolysis of the 3-phenoxybenzyl moiety of parent pyrethroids | |
| Significance | Indicates integrated exposure from multiple sources and routes | |
| Detection in Population | Detected in ~70% of the U.S. population, indicating widespread exposure | |
| Analytical Techniques | ELISA, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Amino-5-phenoxybenzoic acid?
- Methodological Answer : Synthesis typically involves coupling phenoxy groups to the benzoic acid core. Key parameters include:
- Temperature : 80–120°C under reflux conditions to ensure complete substitution at the 5-position.
- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving brominated intermediates (e.g., 2-Amino-5-bromobenzoic acid) .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
Q. How can this compound be characterized for structural confirmation?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR verify the phenoxy substituent (δ 6.8–7.5 ppm for aromatic protons) and carboxylic acid group (δ ~12 ppm) .
- FTIR : Confirm the presence of -NH₂ (~3400 cm⁻¹) and -COOH (~1700 cm⁻¹) .
- HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product versus byproducts .
- Acid-Base Extraction : Adjust pH to ~3–4 (carboxylic acid pKa ~4.2) to precipitate the compound from aqueous solutions .
Advanced Research Questions
Q. How do substituents on the phenoxy ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -Br) : Enhance oxidative addition in Pd-catalyzed reactions but may reduce nucleophilicity. Compare brominated derivatives (e.g., 2-Amino-5-bromobenzoic acid) for reaction kinetics .
- Steric Effects : Use DFT calculations to model steric hindrance from ortho-substituted phenoxy groups .
- Experimental Validation : Synthesize analogs (e.g., 2-Amino-5-chlorobenzoic acid) and compare yields via HPLC .
Q. What experimental approaches are suitable for studying interactions between this compound and biomolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins/enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon binding .
Q. How can contradictory data in the literature regarding biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables .
- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., antimicrobial assays) and apply statistical models (ANOVA) to identify outliers .
- Structural Analog Screening : Test derivatives (e.g., 2-Amino-5-fluorobenzoic acid) to isolate structure-activity relationships .
Q. What strategies are recommended for synthesizing derivatives of this compound with enhanced stability?
- Methodological Answer :
- Functional Group Modification : Introduce methyl or methoxy groups at the 4-position of the phenoxy ring to sterically shield the amino group .
- Chelation : Synthesize metal complexes (e.g., Cu²⁺ or Zn²⁺) to stabilize the compound in aqueous media .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition profiles under controlled humidity .
Q. How can the stability of this compound under varying pH conditions be systematically evaluated?
- Methodological Answer :
- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy .
- LC-MS Identification : Characterize degradation products (e.g., decarboxylated analogs) to propose degradation pathways .
- Computational Modeling : Predict protonation states and reactive sites using software like Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
